molecular formula C20H28N2 B5118143 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine

カタログ番号 B5118143
分子量: 296.4 g/mol
InChIキー: PZYRYYNHJILIOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BRL 15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. In

作用機序

BRL 15572 selectively blocks the dopamine D3 receptor, which is primarily expressed in the mesolimbic system, a brain region involved in reward pathways. By blocking the dopamine D3 receptor, BRL 15572 reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. In addition, BRL 15572 has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BRL 15572 has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating neurotransmitter systems. BRL 15572 has also been found to have a low potential for abuse and dependence, suggesting its safety for clinical use.

実験室実験の利点と制限

One advantage of BRL 15572 is its high selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor in animal models of addiction and schizophrenia. However, one limitation of BRL 15572 is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for research on BRL 15572. One area of focus could be on optimizing the synthesis method to improve yields and purity. Another area of focus could be on developing new formulations of BRL 15572 with longer half-lives, which would reduce the frequency of dosing required in clinical settings. Additionally, further research could be conducted on the potential therapeutic applications of BRL 15572 in other psychiatric disorders, such as depression and anxiety. Finally, future research could explore the potential use of BRL 15572 in combination with other medications for the treatment of addiction and schizophrenia.

合成法

BRL 15572 can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2,3-dimethylphenylacetonitrile, followed by reduction and cyclization steps. The final product is obtained through a purification process involving column chromatography. The synthesis of BRL 15572 has been optimized to achieve high yields and purity.

科学的研究の応用

BRL 15572 has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is implicated in reward pathways and the development of addiction. BRL 15572 has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, BRL 15572 has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential as a treatment for this disorder.

特性

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-15-4-3-5-20(16(15)2)22-10-8-21(9-11-22)14-19-13-17-6-7-18(19)12-17/h3-7,17-19H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRYYNHJILIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3CC4CC3C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。